4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
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Overview
Description
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol is a compound known for its significant role as a proliferating cell nuclear antigen (PCNA) inhibitor. This compound has garnered attention in the field of medicinal chemistry due to its ability to induce DNA replication stress and inhibit cancer cell growth by interfering with the interaction between PCNA and DNA polymerase δ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol typically involves multiple steps. One common method includes the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with hydrobromic acid in acetic acid . Another approach involves the ipso-hydroxylation of arylboronic acids in ethanol, utilizing aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Ullmann reaction and ipso-hydroxylation methods suggests potential for industrial application, provided that reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic aromatic substitutions are common, given the presence of phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Copper catalysts for Ullmann reactions, hydrobromic acid for demethylation.
Major Products
The major products formed from these reactions include various substituted phenols and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the interaction between PCNA and DNA polymerase δ. This inhibition leads to the stalling of DNA replication forks, inducing DNA replication stress and ultimately inhibiting cancer cell growth . The molecular targets involved include PCNA and the PIP-box peptide interaction.
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside analog used in DNA synthesis inhibition.
5-Fluorouracil: A pyrimidine analog with antitumor activity.
Rifampicin: An antibiotic with broad-spectrum activity.
Uniqueness
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol is unique due to its dual role as a PCNA inhibitor and its ability to induce DNA replication stress, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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